2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine
Description
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-bromo-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17BrN2/c1-9(2)15-8-4-6-11(15)10-5-3-7-14-12(10)13/h3,5,7,9,11H,4,6,8H2,1-2H3 |
InChI Key |
IKUUAUAOTITBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
From a retrosynthetic perspective, this compound can be disassembled in multiple ways:
- Through disconnection of the C-Br bond, leading back to 3-(1-isopropylpyrrolidin-2-yl)pyridine
- Through disconnection of the pyridine-pyrrolidine bond, leading back to 2-bromopyridine derivatives and isopropylpyrrolidine precursors
- Through functional group interconversion of related pyridine derivatives
The choice of synthetic route depends on the availability of starting materials, laboratory capabilities, and scale requirements.
Direct Bromination Methods
Bromination with Molecular Bromine
One common approach to introducing bromine at the 2-position of pyridine derivatives involves using molecular bromine in appropriate solvents. Based on syntheses of related compounds, the following protocol could be adapted:
Reaction Conditions:
- Substrate: 3-(1-isopropylpyrrolidin-2-yl)pyridine
- Reagent: Bromine (Br₂)
- Solvent: Chloroform or dichloromethane
- Temperature: 0°C to room temperature
- Reaction time: 10-60 minutes
- Atmosphere: Inert (nitrogen or argon)
This method takes advantage of the electronic properties of the pyridine ring, where the nitrogen's electron-withdrawing effect activates the 2-position toward electrophilic bromination.
N-Bromosuccinimide Method
N-Bromosuccinimide (NBS) provides a milder and more selective brominating agent compared to molecular bromine, which may be advantageous given the complexity of the target molecule:
Reaction Conditions:
- Substrate: 3-(1-isopropylpyrrolidin-2-yl)pyridine
- Reagent: N-Bromosuccinimide (NBS)
- Base: Triethylamine
- Solvent: Dichloromethane or THF
- Temperature: Room temperature
- Reaction time: 1-16 hours
The presence of the triethylamine helps control the reactivity and improves selectivity for the 2-position.
Hydrogen Bromide Method
An alternative approach involves the use of hydrogen bromide as the brominating agent in an appropriate organic acid solvent:
Reaction Conditions:
- Starting material: 3-(1-isopropylpyrrolidin-2-yl)pyridine
- Brominating agent: Hydrogen bromide
- Solvent: Organic acid (e.g., acetic acid)
- Temperature: 100-140°C
- Reaction time: 4-7 hours
- Molar ratio (substrate:HBr): 1:2-2.5
This method, while more aggressive, can provide higher yields in some cases but requires careful temperature control to prevent side reactions.
Sequential Functionalization Methods
Two-Step Synthesis via 2-Bromo-3-hydroxypyridine
A promising approach involves first synthesizing 2-bromo-3-hydroxypyridine, followed by functionalization to introduce the isopropylpyrrolidine moiety:
Step 1: Preparation of 2-bromo-3-hydroxypyridine
- Starting material: 3-hydroxypyridine
- Reagent: Bromine
- Conditions: Aqueous sodium hydroxide solution (40%) at -10 to 0°C
- Process: Dropwise addition of 3-hydroxypyridine solution to bromine solution
- Temperature control: 10-15°C
- Reaction time: 2.5-3 hours at room temperature
- Workup: Acidification to pH 7, recrystallization
Coupling Reaction Methods
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-nitrogen bonds:
Suzuki Coupling Approach:
- Starting material: 2-bromo-3-bromopyridine or related derivative
- Coupling partner: Boronic acid derivative of isopropylpyrrolidine
- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1-5 mol%)
- Base: Potassium carbonate (3 equiv)
- Solvent: Dioxane/water (2.5:1)
- Temperature: 80°C to reflux
- Reaction time: 1-16 hours
- Atmosphere: Nitrogen
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination represents another viable approach for introducing the pyrrolidine moiety:
Reaction Conditions:
- Starting material: 2-bromopyridine with a suitable leaving group at position 3
- Amine component: 1-isopropylpyrrolidine
- Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
- Ligand: BINAP, XPhos, or other phosphine ligands
- Base: Sodium tert-butoxide or cesium carbonate
- Solvent: Toluene or dioxane
- Temperature: 80-110°C
- Reaction time: 12-24 hours
Optimization Parameters and Scale-up Considerations
Optimization of the synthetic routes for this compound requires careful consideration of multiple parameters that affect yield, purity, and scalability.
Table 1: Critical Parameters for Optimization of this compound Synthesis
| Parameter | Range to Investigate | Impact on Synthesis | Monitoring Method |
|---|---|---|---|
| Temperature | 0-140°C (method-dependent) | Reaction rate, selectivity | Internal thermometer, temperature control system |
| Reaction time | 30 min to 24 hours | Conversion, side product formation | TLC, HPLC |
| Reagent ratio | 1:1 to 1:3 (substrate:reagent) | Conversion, economics | Stoichiometry calculation |
| Catalyst loading | 1-10 mol% | Reaction rate, economics | Weight calculation |
| Solvent selection | Method-dependent | Solubility, reaction rate | Solubility testing |
| pH | 4-9 (for workup) | Product stability, isolation | pH meter |
| Concentration | 0.1-1.0 M | Reaction rate, selectivity | Volume measurement |
Scale-up Considerations
When scaling up the synthesis of this compound, several additional factors must be considered:
- Heat transfer : Large-scale bromination reactions may generate significant heat, requiring efficient cooling systems
- Mixing efficiency : Ensuring homogeneous mixing becomes critical in larger reactors
- Safety : Handling of reactive brominating agents requires proper engineering controls
- Waste management : Environmentally responsible disposal of reaction byproducts
- Process economics : Cost analysis of reagents, solvents, and catalysts
Purification Methods
Purification of this compound typically involves a combination of techniques, selected based on the specific synthetic route and impurity profile.
Crystallization and Recrystallization
For related brominated pyridines, recrystallization has proven effective:
Chromatographic Purification
For laboratory-scale synthesis or when high purity is required:
- Stationary phase: Silica gel (typically 60-120 mesh)
- Mobile phase: Gradient systems starting with non-polar solvents (hexanes) and increasing polarity (ethyl acetate, methanol)
- Detection: TLC with UV visualization, potentially with ninhydrin staining
- Fraction analysis: HPLC or TLC
Extraction and Washing
Following reaction completion:
- Dilution with water
- Extraction with organic solvents (ethyl acetate, dichloromethane, or diethyl ether)
- Washing of organic phase with:
Analytical Characterization
Confirmation of the structure and purity of synthesized this compound requires comprehensive analytical characterization.
Table 2: Expected Analytical Data for this compound
| Analytical Method | Expected Results | Purpose |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Pyridine protons: δ 8.2-8.4 (H-6), 7.4-7.6 (H-5), 7.1-7.3 (H-4) ppm Pyrrolidine protons: δ 3.8-4.0 (H-2'), 3.0-3.2 (H-5'), 2.0-2.4 (H-3', H-4') ppm Isopropyl protons: δ 2.8-3.0 (CH), 1.0-1.2 (CH₃) ppm |
Structural confirmation |
| ¹³C NMR (100 MHz, CDCl₃) | Pyridine carbons: δ 149-151, 140-143, 136-138, 123-125, 122-124 ppm Pyrrolidine carbons: δ 59-61, 54-56, 32-34, 23-25 ppm Isopropyl carbons: δ 50-52, 21-23 ppm |
Carbon framework confirmation |
| HRMS | [M+H]⁺: 269.0703 and 271.0683 (isotope pattern for Br) | Molecular weight confirmation |
| IR (KBr) | 3050-3000 cm⁻¹ (aromatic C-H) 2960-2850 cm⁻¹ (aliphatic C-H) 1580-1560, 1460-1430 cm⁻¹ (aromatic C=C, C=N) 1000-980 cm⁻¹ (C-Br) |
Functional group confirmation |
| Melting Point | Expected range to be determined experimentally | Purity indicator |
| HPLC | Retention time and purity profile | Purity assessment |
Structure Elucidation Challenges
The structural confirmation of this compound presents specific challenges:
- Potential for rotamers due to hindered rotation around the pyridine-pyrrolidine bond
- Stereochemical considerations at the pyrrolidine C-2 position
- Distinction between regioisomers if bromination selectivity is imperfect
Advanced 2D NMR techniques such as HSQC, HMBC, and NOESY may be required for complete structural assignment.
Comparative Analysis of Synthetic Methods
Based on the synthetic approaches described, a comparative analysis helps identify the most suitable method for specific applications.
Table 3: Comparison of Synthetic Methods for this compound
| Method | Advantages | Limitations | Expected Yield | Scalability Potential |
|---|---|---|---|---|
| Direct Bromination with Br₂ | Simple procedure, readily available reagents | Lower selectivity, handling hazardous bromine | 60-75% | Moderate |
| NBS Bromination | Milder conditions, higher selectivity | Longer reaction times, potentially lower yields | 50-70% | Good |
| HBr Method | Economical reagents, suitable for scale-up | Harsh conditions, potential side reactions | 65-80% | Good |
| Two-Step via 2-Bromo-3-hydroxypyridine | Higher selectivity, cleaner product | Multi-step process, lower overall yield | 40-60% | Moderate |
| Grignard Approach | Good functional group tolerance | Moisture-sensitive reagents, specialized equipment | 55-75% | Challenging |
| Palladium-Catalyzed Coupling | Mild conditions, high selectivity | Expensive catalysts, potentially complex purification | 65-85% | Moderate |
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural and electronic differences between 2-bromo-3-(1-isopropylpyrrolidin-2-yl)pyridine and related bromopyridines:
Reactivity in Homocoupling and Cross-Coupling Reactions
- Steric Effects: The 1-isopropylpyrrolidinyl group in the target compound imposes significant steric hindrance, likely slowing reactions like reductive homocoupling or cross-coupling compared to less bulky derivatives (e.g., 2-bromo-3-methylpyridine).
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) accelerate homocoupling by polarizing the C-Br bond, while electron-donating groups (e.g., pyrrolidinyl) may reduce electrophilicity, requiring optimized catalysts or conditions .
Research Findings and Implications
Catalytic Challenges
Palladium-catalyzed reactions with sterically hindered bromopyridines may require specialized ligands (e.g., bulky phosphines) or elevated temperatures. The success of S12-3 synthesis (a complex macrocycle) using 2-bromo-3-(methoxymethyl)pyridine highlights the feasibility of coupling bulky bromopyridines under optimized conditions .
Green Chemistry Considerations
The use of biorenewable solvents like Cyrene™/GVL mixtures improves sustainability in bromopyridine reactions. However, steric hindrance in 3-substituted derivatives may necessitate longer reaction times or higher catalyst loadings compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
